(2E,NZ)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide
Description
This compound belongs to the acrylamide-benzothiazole hybrid class, characterized by a benzo[d]thiazole core substituted with a 6-methoxy group and a 2-methoxyethyl side chain. The acrylamide moiety is conjugated to a 3-nitrophenyl group, creating an extended π-system that enhances electronic delocalization. Such structural features are critical for interactions with biological targets, particularly enzymes or receptors sensitive to nitroaromatic and heterocyclic motifs . The compound’s synthesis typically involves Knoevenagel condensation or nucleophilic substitution reactions, as evidenced by analogous procedures in related benzothiazole derivatives .
Properties
IUPAC Name |
(E)-N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-3-(3-nitrophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5S/c1-27-11-10-22-17-8-7-16(28-2)13-18(17)29-20(22)21-19(24)9-6-14-4-3-5-15(12-14)23(25)26/h3-9,12-13H,10-11H2,1-2H3/b9-6+,21-20? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGGCCLRQECHYKU-ZZYOSSMHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCN1C2=C(C=C(C=C2)OC)SC1=NC(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,NZ)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide typically involves multiple steps. The starting materials include 6-methoxybenzo[d]thiazole and 3-nitrobenzaldehyde. The key steps in the synthesis are:
Formation of the benzo[d]thiazole core: This can be achieved through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde.
Introduction of the methoxyethyl group: This step involves the alkylation of the benzo[d]thiazole core with 2-methoxyethyl chloride under basic conditions.
Formation of the acrylamide moiety: This is achieved through a condensation reaction between the methoxyethyl-substituted benzo[d]thiazole and 3-nitrobenzaldehyde, followed by the addition of an acrylamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of continuous flow processes to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2E,NZ)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Compounds with different functional groups replacing the methoxy groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving benzo[d]thiazole derivatives.
Medicine: Potential use as a therapeutic agent due to its biological activity.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2E,NZ)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide involves its interaction with specific molecular targets. The benzo[d]thiazole core can interact with enzymes or receptors, modulating their activity. The nitrophenyl group can participate in redox reactions, affecting cellular processes. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest structural analogue is (2E,NZ)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide (PubChem ID referenced in ). The substitution of a methoxy group (in the target compound) for a chloro group (in the analogue) at the 6-position of the benzothiazole ring alters electronic and steric properties. The methoxy group increases electron-donating capacity and solubility, whereas the chloro group enhances lipophilicity and may influence binding affinity in hydrophobic pockets .
Other analogues include:
- N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g) (): Features a thiadiazole core instead of benzothiazole, with a dimethylamino-acryloyl group that may enhance basicity and hydrogen-bonding capacity.
Physicochemical and Spectroscopic Properties
Key data for selected compounds:
The target compound’s IR spectrum aligns with acrylamide derivatives (C=O stretch at ~1685 cm⁻¹), similar to its chloro analogue and compound 4g . The absence of a second C=O peak (seen in 4g) confirms the lack of additional carbonyl groups in the benzothiazole system.
Structural Similarity Analysis
Using Tanimoto coefficients (), the target compound shares >80% similarity with its chloro analogue () due to conserved benzothiazole and acrylamide backbones. In contrast, similarity drops to <50% with thiadiazole derivatives (4g) or oxazolone-based compounds (5112), reflecting divergent core structures . Graph-based comparisons () further highlight the benzothiazole ring and nitro group as critical nodes for distinguishing this compound from others.
Biological Activity
The compound (2E,NZ)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide is a novel synthetic molecule with potential biological activities, particularly in the fields of oncology and inflammation. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A benzo[d]thiazole core, known for its diverse biological activities.
- A nitrophenyl group, which can enhance the compound's reactivity and biological interactions.
- Methoxyethyl substituents that may influence solubility and bioavailability.
Structural Formula
Anticancer Potential
Recent studies have indicated that derivatives of benzothiazole exhibit significant anticancer properties. For instance, similar compounds have shown efficacy in inhibiting the proliferation of various cancer cell lines, including A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer) cells.
- Mechanism of Action : The anticancer effects are often attributed to the induction of apoptosis and cell cycle arrest. Specific studies have demonstrated that benzothiazole derivatives can downregulate pro-inflammatory cytokines such as IL-6 and TNF-α, which are crucial in cancer progression and metastasis .
Anti-inflammatory Activity
The compound's structure suggests potential anti-inflammatory activity, as many benzothiazole derivatives have been reported to inhibit inflammatory pathways.
- Research Findings : In vitro assays have shown that certain benzothiazole compounds can significantly reduce the secretion of inflammatory markers, indicating their potential as anti-inflammatory agents .
Antimicrobial Properties
While the primary focus has been on anticancer and anti-inflammatory activities, some studies have also explored the antimicrobial potential of benzothiazole derivatives.
- Findings : Limited antimicrobial activity has been reported against specific bacterial strains, suggesting that modifications to the benzothiazole framework could enhance this property .
Table 1: Summary of Biological Activities
Research Findings
- Synthesis and Evaluation : In a study focused on synthesizing novel benzothiazole derivatives, several compounds were evaluated for their biological activities. The lead compound demonstrated significant cytotoxicity against cancer cell lines at micromolar concentrations .
- Western Blot Analysis : Western blotting confirmed that treatment with certain benzothiazole derivatives resulted in decreased expression of proteins associated with cell survival pathways, further supporting their role in promoting apoptosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
